molecular formula C20H25ClN6O2 B2737193 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione CAS No. 904275-70-3

8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione

Cat. No. B2737193
CAS RN: 904275-70-3
M. Wt: 416.91
InChI Key: HGOSTGWUALSTIK-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of piperazine derivatives, which are a part of the compound, has been a subject of recent developments . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The structure of the product was characterized with 1H NMR, 13C NMR and HRMS . The molecule is V-shaped with the mean plane of the piperazine ring, that has a chair conformation, making dihedral angles of 51.2 (1) and 77.8 (1) with the 2-methoxyphenyl ring and the oxadiazole ring, respectively .


Chemical Reactions Analysis

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Scientific Research Applications

Neurological and Pharmacological Research

  • Neuroendocrine Responses and Mental Health : Studies have investigated the neuroendocrine responses of individuals to compounds structurally related to piperazines, shedding light on potential serotonin receptor hypersensitivity in conditions like panic disorder. These findings contribute to our understanding of psychiatric conditions and the development of therapeutic strategies (Kahn et al., 2004).

  • Substance Metabolism and Toxicology : Research into the metabolism and excretion of novel psychoactive substances, including those with a piperazine component, highlights the significance of understanding how these compounds are processed by the body. Such studies are crucial for drug development, forensic toxicology, and the management of drug-related incidents (Miao et al., 2012).

Environmental and Occupational Exposure

  • Exposure Assessment : Investigations into environmental phenols and related compounds in consumer products underline the importance of monitoring chemical exposure levels. These studies provide valuable data for regulatory bodies and public health initiatives aiming to minimize potential health risks from chemical exposures (Mortensen et al., 2014).

Drug Discovery and Development

  • Novel Psychoactive Substances : The identification and characterization of new psychoactive substances, including piperazine derivatives, offer insights into their psychoactive properties and potential therapeutic applications or health risks. This area of research is critical for drug policy, therapeutic drug development, and public health (Lin et al., 2011).

Future Directions

Further work is necessary to modify the structures of the compounds to increase their activity and to decrease their cytotoxicity in humans and animals .

properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O2/c1-3-7-27-16(22-18-17(27)19(28)23-20(29)24(18)2)13-25-8-10-26(11-9-25)15-6-4-5-14(21)12-15/h4-6,12H,3,7-11,13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOSTGWUALSTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

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